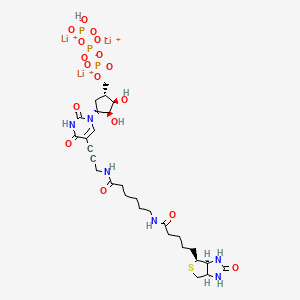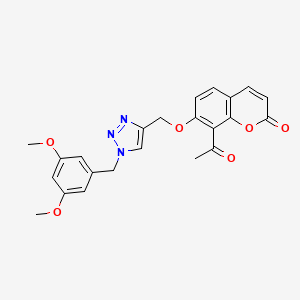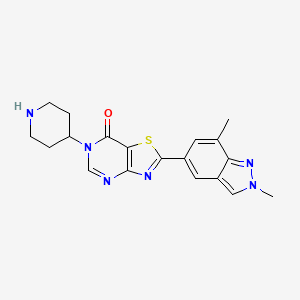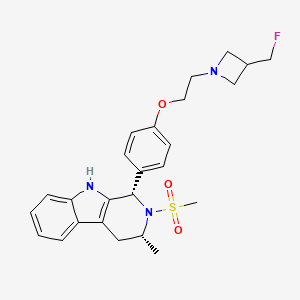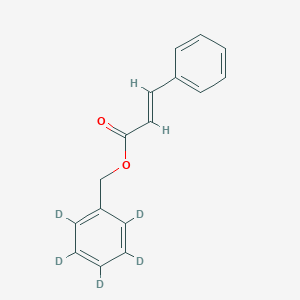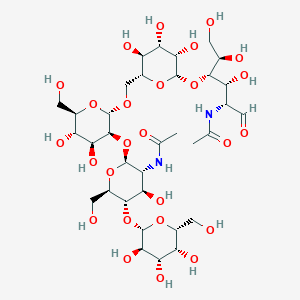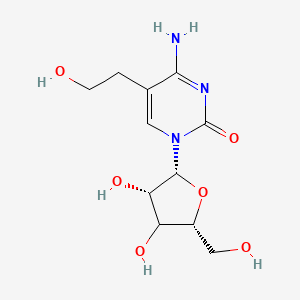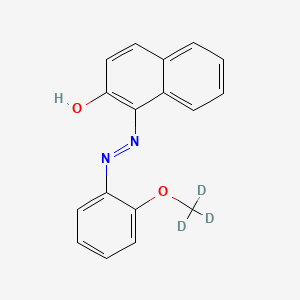
1-(2-Methoxyphenyl)azo-2-naphthol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-(2-Methoxyphenyl)azo-2-naphthol, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
準備方法
The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves several steps. The general synthetic route includes the diazotization of aniline derivatives followed by coupling with β-naphthol. The reaction conditions typically involve the use of nitrous acid for diazotization and sodium hydroxide for the coupling reaction . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
化学反応の分析
1-(2-Methoxyphenyl)azo-2-naphthol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
1-(2-Methoxyphenyl)azo-2-naphthol-d3 has several scientific research applications:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in labeling experiments to track biological processes.
Medicine: In pharmacology, it helps in studying the pharmacokinetics and metabolism of drugs.
Industry: It is used in the development of dyes and pigments due to its stable isotopic labeling.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the molecules during various processes. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compounds they are incorporated into, providing valuable insights into drug development and other applications .
類似化合物との比較
1-(2-Methoxyphenyl)azo-2-naphthol-d3 is unique due to its deuterium labeling. Similar compounds include:
1-(2-Methoxyphenyl)azo-2-naphthol: The non-deuterated version of the compound.
Solvent Red 1: Another azo compound used in similar applications.
Phenylazo-β-naphthol: A related compound used in dye production.
The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
281.32 g/mol |
IUPAC名 |
1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3 |
InChIキー |
ALLOLPOYFRLCCX-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
正規SMILES |
COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)

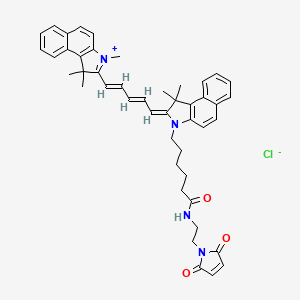

![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)
